molecular formula C10H16N2O3 B11790508 Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B11790508
M. Wt: 212.25 g/mol
InChI Key: ZUZKUXZYIKEVJP-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of alkyl or aryl-substituted pyrazoles .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrazole ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the hydroxyl group and the isobutyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These compounds often exhibit properties such as:

  • Anticancer Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : They can inhibit inflammatory pathways and reduce oxidative stress.
  • Neuroprotective Properties : Some derivatives are being investigated for their potential to protect neuronal cells.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as p38MAPK and ERK1/2, which play critical roles in cell signaling and proliferation .
  • Platelet Aggregation Inhibition : Research indicates that pyrazole derivatives can inhibit platelet aggregation and reactive oxygen species (ROS) production, contributing to their anti-inflammatory effects .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, providing neuroprotective benefits .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

Table 1: Biological Activities and IC50 Values

CompoundActivity TypeIC50 Value (µM)Reference
This compoundPlatelet Aggregation Inhibition<100
5-amino-pyrazole derivativeROS Production Inhibition70
Imidazo-pyrazole derivativesAnticancer ActivityVaries by type
Pyrazole derivativesCholinesterase Inhibition<100

Synthesis and Structural Considerations

The synthesis of this compound typically involves multi-step reactions that include acylation and cyclization processes. The structural features significantly influence its biological activity; for instance, the position of substituents on the pyrazole ring can enhance or diminish its pharmacological profile .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 2-(2-methylpropyl)-5-oxo-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-15-10(14)8-5-9(13)11-12(8)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,11,13)

InChI Key

ZUZKUXZYIKEVJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NN1CC(C)C

Origin of Product

United States

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